N-((6-(furan-3-yl)pyridin-3-yl)methyl)thiophene-3-carboxamide
Description
Properties
IUPAC Name |
N-[[6-(furan-3-yl)pyridin-3-yl]methyl]thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2S/c18-15(13-4-6-20-10-13)17-8-11-1-2-14(16-7-11)12-3-5-19-9-12/h1-7,9-10H,8H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSKXZCLDGPOJFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1CNC(=O)C2=CSC=C2)C3=COC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((6-(furan-3-yl)pyridin-3-yl)methyl)thiophene-3-carboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Structural Overview
The compound consists of a thiophene ring, a pyridine moiety, and a furan group linked through a carboxamide functionality. Its molecular formula is , with a molecular weight of approximately 298.4 g/mol. The presence of these heterocycles contributes to its diverse chemical properties and biological interactions, making it a candidate for various pharmacological applications.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown its effectiveness against various pathogens, with minimum inhibitory concentration (MIC) values comparable to established antibiotics. For instance, one study reported MIC values ranging from 0.22 to 0.25 μg/mL against specific bacterial strains, demonstrating its potent antibacterial properties .
Anticancer Activity
The compound has also been investigated for its anticancer potential. In a study focusing on cell lines such as H460 and A549, it was found to inhibit cell proliferation and induce apoptosis through mechanisms involving the inhibition of key signaling pathways like VEGFR-2 . The compound's ability to disrupt cell cycle progression and increase reactive oxygen species (ROS) production was noted as critical factors in its anticancer efficacy.
The mechanism of action of this compound involves interactions with specific molecular targets, including enzymes and receptors. The furan and pyridine rings facilitate π-π stacking interactions and hydrogen bonding, enhancing binding affinity to biological targets . Additionally, the thiophene moiety contributes to the compound's stability and bioavailability.
Case Studies
- Antimicrobial Evaluation : A study evaluated several derivatives, including this compound, against Staphylococcus aureus and Escherichia coli. Results demonstrated significant antibiofilm activity and synergy with other antibiotics like Ciprofloxacin .
- Cancer Cell Line Studies : In vitro assays on various cancer cell lines revealed that the compound effectively inhibited colony formation and induced apoptosis in a dose-dependent manner. Molecular docking studies confirmed stable binding to VEGFR-2, suggesting its potential as an anti-angiogenic agent .
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 298.4 g/mol |
| Antimicrobial Activity | MIC: 0.22 - 0.25 μg/mL |
| Anticancer Activity | Inhibition of VEGFR-2 |
| Mechanism of Action | Apoptosis induction; ROS increase |
Comparison with Similar Compounds
N-(6-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide ()
- Core Structure : Pyridazine (a six-membered ring with two adjacent nitrogen atoms) replaces the pyridine ring in the target compound. Pyridazine’s higher electron deficiency may alter binding interactions compared to pyridine .
- Molecular Weight : 414.5 g/mol (higher than the target compound’s estimated ~315–330 g/mol range), which could influence permeability.
N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiophene-3-carboxamide ()
- Substituents : The trifluoromethyl (-CF₃) group increases lipophilicity (logP) and metabolic resistance, contrasting with the furan’s electron-rich, oxygen-dependent reactivity .
- Molecular Weight : 330.33 g/mol, closer to the target compound’s estimated range.
Physicochemical and Pharmacokinetic Implications
- Solubility : The pyridazine-based compound () may exhibit lower aqueous solubility due to its planar rigidity and higher molecular weight. The trifluoromethyl analog () benefits from the -CF₃ group’s balance of lipophilicity and polarity .
- Binding Affinity : The thiophene-3-carboxamide orientation in the target compound and compound may favor interactions with polar residues in binding pockets, whereas the thiophene-2-carboxamide () could adopt a distinct spatial arrangement .
Limitations and Data Gaps
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
